Product packaging for Bicyclo[2.2.2]oct-2-ene(Cat. No.:CAS No. 931-64-6)

Bicyclo[2.2.2]oct-2-ene

Cat. No.: B1211378
CAS No.: 931-64-6
M. Wt: 108.18 g/mol
InChI Key: VIQRCOQXIHFJND-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]oct-2-ene (CAS Registry Number: 931-64-6) is an organic compound with the molecular formula C8H12 and a molecular weight of 108.18 g/mol . This versatile bicyclic scaffold is of significant interest in medicinal chemistry and pharmaceutical research due to its rigid structure and high functionalization capabilities, which allow for the correct positioning of key interactions in molecular recognition processes . Recent research has leveraged the fused bicyclo[2.2.2]octene core as a potential starting point for developing novel biologically active molecules. Specifically, derivatives of this scaffold have been designed, synthesized, and evaluated as non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro), a critical target for antiviral drug development . One such study identified a compound based on this scaffold that demonstrated inhibitory activity in the micromolar range (IC50 = 102.2 µM), establishing bicyclo[2.2.2]octenes as a promising core for future optimization of antiviral therapeutics . The thermal behavior of this compound is well-characterized; it undergoes a concerted, unimolecular retrodiene decomposition at elevated temperatures (649–718 K) to produce ethylene and cyclohexa-1,3-diene, with these primary products being in equilibrium with the reactant . Furthermore, the radical cation of this compound exhibits interesting electronic properties, including a twisted olefinic structure due to a pseudo Jahn-Teller effect, with a low barrier for enantiomerization . This combination of a robust synthetic scaffold, emerging pharmacological relevance, and well-understood chemical reactivity makes this compound a valuable reagent for advanced research applications in drug discovery and organic chemistry. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12 B1211378 Bicyclo[2.2.2]oct-2-ene CAS No. 931-64-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[2.2.2]oct-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-2-8-5-3-7(1)4-6-8/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQRCOQXIHFJND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40239271
Record name Bicyclo(2.2.2)oct-2-ene
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Molecular Weight

108.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931-64-6
Record name Bicyclo[2.2.2]oct-2-ene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=931-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo(2.2.2)oct-2-ene
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(2.2.2)oct-2-ene
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Advanced Synthetic Methodologies for Bicyclo 2.2.2 Oct 2 Ene and Its Derivatives

Diels-Alder Cycloaddition Strategies in Bicyclo[2.2.2]oct-2-ene Construction

The Diels-Alder reaction, a [4+2] cycloaddition, stands as a cornerstone for the synthesis of six-membered rings and is particularly effective for constructing the bicyclo[2.2.2]octene skeleton with a high degree of stereochemical control. researchgate.netchim.it

Stereoselective and Regioselective Control in [4+2] Cycloadditions

Control over stereoselectivity (endo/exo) and regioselectivity is paramount in Diels-Alder reactions to yield specific, desired isomers. In the synthesis of bicyclo[2.2.2]octene systems, the reaction of cyclic 1,3-dienes with substituted dienophiles can be directed to favor a particular stereochemical outcome. For instance, the [4+2] cycloaddition of cyclohexa-1,3-diene to α,β-dialkyl conjugated enals is generally endo-favored. researchgate.net The choice of Lewis acid catalyst can significantly influence this selectivity; for example, reactions catalyzed by AlCl₃ have been shown to invert the selectivity compared to thermal reactions. sci-hub.se

Regioselectivity is governed by the electronic properties of the substituents on both the diene and the dienophile. chim.it In the case of isomerizable dienes, reaction conditions can be tuned to favor the formation of the most stable diene isomer prior to cycloaddition, thereby controlling the regiochemical outcome of the final adduct. cdnsciencepub.com This thermodynamic control ensures that the resulting bicyclo[2.2.2]octene derivative possesses the desired substitution pattern. cdnsciencepub.com

Table 1: Influence of Reaction Conditions on Stereoselectivity in Diels-Alder Reactions

Data illustrates the diastereoselectivity in AlCl₃-mediated cycloadditions of enal 5d with methylcyclopenta-1,3-diene 9.

EntryDienophileDieneSolventCatalyst (mol-equiv.)Yield (%)exo/endo Ratio
15d9TolueneAlCl₃ (0.1)7617:3

Table adapted from research on endo/exo stereoselectivity in Diels-Alder reactions. sci-hub.se The results highlight the conditions favoring the exo product.

Catalytic Systems in Diels-Alder Reactions for this compound Synthesis

Catalysis, particularly by Lewis acids, plays a crucial role in enhancing the rate and controlling the selectivity of Diels-Alder reactions for bicyclo[2.2.2]octene synthesis. Lewis acids such as aluminum chloride (AlCl₃) and boron trifluoride etherate (BF₃·OEt₂) are commonly employed. sci-hub.se These catalysts coordinate to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction, often under milder conditions than thermal methods. chim.it The use of these catalysts can also profoundly impact the stereochemical outcome, sometimes reversing the selectivity observed in uncatalyzed reactions. sci-hub.se For example, in reactions involving α,β-dialkylated conjugated enals and cyclic dienes, AlCl₃ was found to be highly efficient in terms of both yield and diastereoselectivity. sci-hub.se

Intramolecular Diels-Alder Reactions to Access this compound Architectures

The Intramolecular Diels-Alder (IMDA) reaction is a powerful strategy for constructing complex polycyclic systems, including the bicyclo[2.2.2]octane core, from a single precursor molecule. jst.go.jpnih.gov This approach is particularly valuable for creating sterically congested structures. nih.gov In a typical IMDA sequence for this system, a molecule containing both a diene and a dienophile tethered together undergoes cyclization. jst.go.jp

A key aspect of these reactions is controlling the regioselectivity to favor the formation of bridged over fused bicyclic products. jst.go.jpnih.gov Research has shown that bridged regioselectivity can be achieved in the IMDA reactions of 6-acetoxy-6-alkenylcyclohexa-2,4-dien-1-ones. jst.go.jpnih.gov The presence of an aromatic group that can conjugate with the dienophile part of the molecule favors the formation of the bridged bicyclo[2.2.2]octane skeleton. jst.go.jpnih.gov Density Functional Theory (DFT) calculations suggest this preference is due to a lowering of the HOMO-LUMO energy gap in the transition state leading to the bridged adduct. jst.go.jpnih.gov This methodology has been successfully applied to construct not only bicyclo[2.2.2]octane systems but also bridged seven- and eight-membered rings. jst.go.jp

Double Diels-Alder Cycloaddition Pathways

A highly efficient method for synthesizing complex bicyclo[2.2.2]octene derivatives involves a double Diels-Alder (DDA) cycloaddition. researchgate.netarkat-usa.org This strategy often utilizes 2H-pyran-2-ones as dienes reacting with a suitable dienophile, such as maleic anhydride (B1165640). arkat-usa.orgnih.gov The reaction proceeds through two consecutive [4+2] cycloadditions.

In the first step, the dienophile reacts with the 2H-pyran-2-one to form a bicyclic bridged lactone intermediate, which is often thermally labile. arkat-usa.orgnih.gov This intermediate then undergoes a retro-Diels-Alder reaction, extruding carbon dioxide to generate a new cyclohexadiene system. This newly formed diene immediately undergoes a second Diels-Alder reaction with another molecule of the dienophile to furnish the final bicyclo[2.2.2]octene product. nih.gov This tandem process allows for the rapid construction of the core skeleton with multiple stereocenters in a single synthetic operation. researchgate.net Using 3-benzoylamino-2H-pyran-2-ones as the diene component in refluxing tetralin has proven effective for producing various bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid 2,3:5,6-dianhydrides in good to excellent yields. arkat-usa.org

Table 2: Yields of Double Diels-Alder Products

Synthesis of bicyclo[2.2.2]octene derivatives 15a-k via double-cycloaddition of 3-benzoylamino-2H-pyran-2-ones 14a-j with maleic anhydride.

ProductSubstituents (R¹, R², R³)Yield (%)
15aH, H, H85
15bMe, H, H92
15cEt, H, H89
15dPh, H, H95
15eH, Me, H88

Table adapted from research on the synthesis of fused bicyclo[2.2.2]octenes. arkat-usa.org

Complementary and Innovative Synthetic Routes to this compound Derivatives

While the Diels-Alder reaction is a dominant strategy, other modern synthetic methods provide alternative and complementary pathways to the bicyclo[2.2.2]octene core.

Ring-Closing Metathesis (RCM) Approaches for this compound Synthesis

Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds and can be ingeniously applied to construct complex architectures containing the bicyclo[2.2.2]octene unit. rsc.orgrsc.org This approach is often used sequentially after a Diels-Alder reaction to build additional fused or spiro-fused rings onto the bicyclo[2.2.2]octene framework. rsc.orgrsc.orgacs.org

In a typical strategy, a Diels-Alder reaction is first used to create a bicyclo[2.2.2]octene derivative functionalized with two separate olefinic tethers. rsc.orgacs.org Subsequent treatment with an RCM catalyst, such as a Grubbs-type ruthenium catalyst, induces the formation of a new ring by joining the two olefinic chains. rsc.org This methodology has been successfully used to synthesize propellanes containing a bicyclo[2.2.2]octene unit and tricyclic systems featuring spiro-fused six-, seven-, and eight-membered rings. rsc.orgacs.org The reactivity of the double bonds within the substrate is crucial; in some systems, the double bond of the bicyclo[2.2.2]octene core is inert to the metathesis conditions, allowing for selective reaction of the appended olefinic chains. rsc.org

Table 3: Metathetic Behavior of Adduct 28 with Various Catalysts

The table shows the yield of the cyclobutene (B1205218) ring-opened product 34 from the metathesis of DA adduct 28.

EntryCatalystTime (h)Product 34 Yield (%)
1G-I (Grubbs' 1st Gen)683
2G-II (Grubbs' 2nd Gen)685
3GH-I (Hoveyda-Grubbs' 1st Gen)571
4GH-II (Hoveyda-Grubbs' 2nd Gen)1268

Table adapted from research on the synthesis of propellanes via Diels-Alder and RCM. rsc.org

Nucleophilic Substitution and Addition Strategies

Nucleophilic substitution and addition reactions are fundamental strategies for the functionalization of the this compound framework. The rigid structure of this bicyclic system often leads to high stereoselectivity in these reactions.

Nucleophilic substitution reactions have been employed to introduce various functional groups. For instance, the bromine atom in compounds like 5-(bromomethyl)this compound can be displaced by nucleophiles such as amines and alcohols. smolecule.com This allows for the synthesis of a range of derivatives. Another example involves the transformation of succinic anhydride moieties fused to the bicyclo[2.2.2]octene skeleton into succinimides through nucleophilic substitution with hydrazines and amines. arkat-usa.orgresearchgate.net This reaction proceeds via a nucleophilic attack of the amino group on the anhydride. researchgate.netnih.gov

Nucleophilic addition to carbonyl groups within the this compound system is a well-studied area, particularly the addition of organometallic reagents to bicyclo[2.2.2]oct-5-en-2-one derivatives. The addition of vinylmagnesium bromide to these ketones results in the formation of two diastereomeric vinylbicyclo[2.2.2]octenol derivatives: a syn-isomer and an anti-isomer. acs.org The facial selectivity of this addition is influenced by steric factors and the presence of Lewis acids. acs.orgnih.govacs.org For example, the β-face of the molecule can be more sterically crowded, leading to a preferential attack of the nucleophile from the α-face. acs.org The use of a preformed vinylmagnesium bromide-CeCl₃ reagent can lead to almost exclusive formation of the syn-isomers. nih.govacs.orgresearchgate.net

The resulting diastereomers can undergo different rearrangements; the anti-isomers can undergo a nih.govontosight.ai-sigmatropic rearrangement to yield ring-expanded products, while the syn-isomers can undergo a ontosight.aiontosight.ai-sigmatropic rearrangement to produce highly substituted cis-decalins. acs.org These products serve as valuable intermediates in the total synthesis of various natural products. acs.org

Table 1: Facial Selectivity in the Nucleophilic Addition of Vinylmagnesium Bromide to Bicyclo[2.2.2]oct-5-en-2-one Derivatives

Substrate Conditions Major Product Reference
Bicyclo[2.2.2]octenone 1 THF Mixture of anti and syn acs.orgnih.gov
Bicyclo[2.2.2]octenone derivatives 2a,b,d-f,i,j THF, rt anti-isomers acs.org
Bicyclo[2.2.2]octenone derivatives 2c,g,h,k,l THF, rt syn-isomers acs.org
Bicyclic ketones 4 and 5, tricyclic ketone 6 THF syn-isomer nih.govacs.org
Bicyclo[2.2.2]octenone derivatives 2d-f and 3d-f Vinylmagnesium bromide-CeCl₃ syn-isomers nih.govacs.orgresearchgate.net

Radical-Mediated Rearrangements in this compound Frameworks

Radical reactions provide powerful methods for skeletal rearrangements within the this compound system, leading to the formation of diverse and complex polycyclic structures. nih.govnih.gov These rearrangements are often initiated by the generation of a radical on the bicyclic framework, which can then undergo a variety of transformations.

One notable example involves the rearrangement of a bicyclo[2.2.2]oct-5-en-2-yl radical, generated from the reduction of 4-substituted bicyclo[2.2.2]oct-2-enyl-5-selenophenyl esters. This radical can rearrange to a bicyclo[3.2.1]oct-6-en-2-yl radical through a cyclopropylcarbinyl radical intermediate. escholarship.org The ratio of the resulting products is influenced by a delicate balance between ring strain and the stability of the radical intermediates. escholarship.org

Another fascinating radical-mediated transformation is the acyl radical reaction of bicyclo[2.2.2]octenone derivatives. This reaction can lead to either rearranged or cyclized isotwistane products. The outcome of the reaction is governed by the ring strain of fused rings on the starting material. acs.org DFT calculations have shown that the reaction is under thermodynamic control and proceeds through a 5-exo-trig cyclization intermediate. This intermediate can then either undergo hydrogen-atom transfer (HAT) to give a cyclized product or rearrange via a twistane (B1239035) intermediate to yield the rearranged product. acs.org

Furthermore, an unexpected radical 4-exo cyclization of rigid bicyclo[2.2.2]octene derivatives has been reported. researchgate.net This reaction leads to the construction of a highly condensed tricyclo[3.3.1.0(2,7)]nonane skeleton, which contains a cyclobutane (B1203170) ring found in some natural products. researchgate.net

The synthetic utility of these radical rearrangements is highlighted by their application in the synthesis of complex natural products. For instance, the bicyclo[2.2.2]octenone skeleton, readily accessible through Diels-Alder reactions, has been transformed into diverse frameworks such as cis-decalin, diquinane, and bicyclo[3.2.1]octanone through radical-mediated rearrangements. nih.gov

Oxidative Dearomatization Protocols

Oxidative dearomatization of phenols has emerged as a powerful strategy for the synthesis of bicyclo[2.2.2]octenone skeletons. This approach typically involves the oxidation of a substituted phenol (B47542) to generate a reactive intermediate, such as an ortho-quinol or a masked o-benzoquinone, which then undergoes a [4+2] cycloaddition (Diels-Alder reaction) to form the bicyclic core. nih.govacs.org

A general protocol involves the enantioselective oxidative hydroxylation of phenols, followed by a homodimerization of the resulting ortho-quinols to yield bicyclo[2.2.2]octenones. nih.gov Copper-mediated asymmetric oxidative dearomatization has been successfully employed for this purpose. nih.gov For example, the enantioselective synthesis of (+)-aquaticol was achieved through the asymmetric oxidative dearomatization of a lithium phenolate, which furnished the homochiral dimer as a single diastereomer. nih.gov

Masked o-benzoquinones, such as 6,6-dimethoxy-2,4-cyclohexadienones, generated from the oxidation of 2-methoxyphenols, are also valuable intermediates. acs.org While these intermediates can be unstable and prone to dimerization, they can be trapped in situ with various dienophiles in a one-pot reaction to produce highly functionalized bicyclo[2.2.2]octenones with high regio- and stereoselectivity. acs.org

More recently, an organocatalytic approach for the enantioselective synthesis of bicyclo[2.2.2]octenones has been developed. nih.gov This method utilizes a chiral oxaziridinium organocatalyst, which is available in both enantiomeric forms, to effect an ortho-hydroxylative phenol dearomatization (o-HPD) followed by a [4+2] cycloaddition. This tandem reaction provides access to dearomatized products with high enantioselectivity across a range of phenol substitution patterns and has been successfully applied to the synthesis of natural products like (+)-biscarvacrol. nih.gov

The selective oxidative scission of the resulting bicyclo[2.2.2]octenones has also been explored. nih.govresearchgate.net By employing reactions such as Beckmann-type fragmentations and Schmidt-type reactions, the α-dimethoxy carbonyl functional groups can be cleaved to provide highly functionalized cyclohexene (B86901) frameworks, further expanding the synthetic utility of this methodology. nih.govresearchgate.net

Asymmetric Synthesis of Chiral this compound Scaffolds

The asymmetric synthesis of chiral this compound scaffolds is of significant interest due to their utility as chiral building blocks, ligands in asymmetric catalysis, and as core structures in biologically active molecules. vulcanchem.com Several strategies have been developed to access these enantiomerically enriched compounds.

One prominent approach involves intramolecular alkylation reactions. For instance, chiral bicyclo[2.2.2]octenones containing a bridgehead methyl group have been synthesized from 9-bromocarvone derivatives. rsc.org The generation of the thermodynamic dienolate of these derivatives triggers an intramolecular alkylation to furnish the chiral bicyclic core. rsc.org

Organocatalysis has also proven to be a powerful tool for the asymmetric construction of bicyclo[2.2.2]octane frameworks. A domino Michael/Michael reaction of an α,β-unsaturated aldehyde and a cyclohex-2-en-1-one derivative, mediated by a diphenylprolinol silyl (B83357) ether, can produce bicyclo[2.2.2]octane derivatives with a quaternary bridgehead carbon in excellent diastereoselectivity and in nearly optically pure form. researchgate.net Furthermore, an organocatalyzed approach using a p-dodecylphenylsulfonamide-modified proline catalyst has been developed to access enantioenriched bicyclo[2.2.2]octanes from aliphatic imines through a novel mechanistic pathway. acs.org

Rhodium-catalyzed asymmetric reactions have also been employed. For example, chiral C₂-symmetric bicyclo[2.2.2]octa-2,5-dienes have been prepared in enantiomerically pure form and used as ligands in rhodium-catalyzed asymmetric 1,4-additions of arylboronic acids to α,β-unsaturated ketones, achieving high enantioselectivity. researchgate.net Another rhodium-catalyzed method involves the asymmetric arylative bis-cyclization of a 1,6-enyne to construct chiral bicyclo[2.2.1]hepta-2,5-diene ligands, which can be seen as a related bicyclic system. researchgate.net

The Diels-Alder reaction is another key strategy. Chiral dienes with a bicyclo[2.2.2]octadiene framework have been prepared via the [4+2] cycloaddition of (R)-α-phellandrene with methyl propiolate. researchgate.net These chiral dienes are effective ligands in rhodium-catalyzed asymmetric conjugate additions. researchgate.net

Table 2: Key Asymmetric Methodologies for this compound Synthesis

Methodology Key Reagents/Catalysts Product Type Reference
Intramolecular Alkylation 9-Bromocarvone derivatives, base Chiral bicyclo[2.2.2]octenones rsc.org
Organocatalytic Domino Reaction Diphenylprolinol silyl ether Bicyclo[2.2.2]octanes with quaternary bridgehead researchgate.net
Organocatalysis p-Dodecylphenylsulfonamide-modified proline Enantioenriched bicyclo[2.2.2]octanes acs.org
Rhodium-Catalyzed 1,4-Addition Chiral bicyclo[2.2.2]octadiene ligand, Rh catalyst Chiral addition products researchgate.net
Asymmetric Diels-Alder (R)-α-phellandrene, methyl propiolate Chiral bicyclo[2.2.2]octadienes researchgate.net

Wolff-Kishner Reduction and Related Approaches

The Wolff-Kishner reduction is a classic organic reaction used to deoxygenate ketones and aldehydes to the corresponding alkanes. In the context of this compound synthesis, this reduction is typically applied to a bicyclic ketone precursor to generate the desired hydrocarbon framework.

A notable application of the Wolff-Kishner reduction is the synthesis of exo-8-cyclopropyl-bicyclo[4.2.0]oct-2-ene. mdpi.comnih.govresearchgate.net In this multi-step synthesis, the initial step involves a ketene (B1206846) cycloaddition of 1,3-cyclohexadiene (B119728) with cyclopropylketene to form a bicyclo[4.2.0]octenone. mdpi.comresearchgate.net This ketone is then converted to its hydrazone, which subsequently undergoes a low-temperature Wolff-Kishner reduction to yield the target methylene (B1212753) compound. mdpi.com The basic conditions of the Wolff-Kishner reduction can also induce epimerization at the C8 position. mdpi.com The resulting exo-8-cyclopropyl-bicyclo[4.2.0]oct-2-ene can then undergo thermal rearrangements, including nih.govontosight.ai-migrations, to form derivatives of this compound, such as endo-5-cyclopropylthis compound. mdpi.comresearchgate.net

While the classic Wolff-Kishner reduction involves high temperatures and strongly basic conditions, modifications have been developed to allow for milder reaction conditions. These related approaches are often necessary when dealing with sensitive functional groups that would not tolerate the harshness of the traditional protocol. The synthesis of various bicyclo[2.2.2]octene derivatives often relies on the reduction of a carbonyl group at some stage, and the Wolff-Kishner reduction or its variants remain a valuable tool for this purpose. mdpi.com

Strategic Functionalization and Derivatization of the this compound Core

The functionalization of the bridgehead positions of the this compound core presents a unique synthetic challenge due to the steric hindrance and the electronic nature of these quaternary centers. However, several methodologies have been developed to introduce a variety of substituents at these positions.

One approach involves the use of 3-benzoylamino-2H-pyran-2-ones as dienes in a double Diels-Alder reaction with maleic anhydride. arkat-usa.org This reaction, conducted in refluxing tetralin, yields bicyclo[2.2.2]oct-7-ene-tetracarboxylic acid dianhydrides with a benzamide (B126) substituent at a bridgehead carbon atom in good to excellent yields. arkat-usa.org

Another strategy focuses on the synthesis of bridgehead-functionalized permethylbicyclo[2.2.2]octasilanes, which are silicon analogues of the carbon-based bicyclic system. nih.gov In this method, potassium silanides are reacted with various electrophiles to introduce functional groups such as silyl, acyl, and carboxyl derivatives at the bridgehead silicon atoms. nih.gov

The synthesis of bicyclo[2.2.2]octanes with a quaternary bridgehead carbon has also been achieved through a diphenylprolinol silyl ether-mediated domino Michael/Michael reaction. researchgate.net This reaction between an α,β-unsaturated aldehyde and a cyclohex-2-en-1-one bearing an electron-withdrawing group at the 3-position leads to the formation of the bicyclic system with a functionalized quaternary bridgehead carbon in high diastereoselectivity and enantiomeric purity. researchgate.net

Furthermore, the synthesis of this compound-2-carbonitrile, which features a cyano group at a bridgehead position, has been reported. One synthetic route involves the palladium-catalyzed oxidation of 1,4-dimethylenecyclohexane to this compound-2-carboxylic acid, followed by dehydration and reaction with trimethylsilyl (B98337) cyanide to yield the target nitrile.

Introduction of Heteroatoms and Complex Chemical Entities

The rigid this compound scaffold is a versatile building block in organic synthesis, not only for its conformational properties but also for its amenability to derivatization. Advanced synthetic methodologies have been developed to incorporate heteroatoms and complex molecular fragments, thereby expanding the chemical space and potential applications of these compounds. These strategies often leverage the core reactivity of the bicyclic system or its precursors.

A primary and highly effective method for introducing heteroatoms is through the Diels-Alder reaction, utilizing either heterodienes or heterodienophiles, or by using precursors that already contain the desired heteroatoms. chim.it One of the most common approaches involves the double Diels-Alder cycloaddition of N-substituted maleimides or maleic anhydride with various dienes. arkat-usa.orgacs.org

For instance, the reaction of 3-benzoylamino-2H-pyran-2-ones with maleic anhydride in refluxing tetralin provides an efficient route to bicyclo[2.2.2]oct-7-ene-tetracarboxylic acid dianhydrides that feature a benzamide substituent at the bridgehead carbon atom. arkat-usa.org This reaction proceeds via a double cycloaddition, where an initial adduct is formed, which then eliminates carbon dioxide to generate a cyclohexadiene intermediate that undergoes a second cycloaddition. nih.gov This methodology allows for the introduction of a nitrogen atom as part of a complex functional group directly onto the bicyclic framework. arkat-usa.org The efficiency of this synthesis is demonstrated by the good-to-excellent yields obtained for a variety of substituted pyranone precursors. arkat-usa.org

Table 1: Synthesis of Bridgehead-Substituted Bicyclo[2.2.2]oct-7-ene Dianhydrides

Starting 2H-Pyran-2-one Product Yield (%) Reference
14a H H Me 15a 64 arkat-usa.org
14b H H 2-thienyl 15b 76 arkat-usa.org
14c H H 2-furyl 15c 75 arkat-usa.org
14d H Me Me 15d 81 arkat-usa.org
14e H Ph H 15e 94 arkat-usa.org

Similarly, nitrogen and oxygen can be incorporated by the thermal cycloaddition of N-substituted maleimides to monohydric phenols, yielding bicyclo[2.2.2]oct-2-en-5-ones. rsc.org The use of N-(2,6-dimethylphenyl)maleimide is particularly effective, producing the desired adduct in a 63% yield as a mixture of isomers. rsc.org Oxygen heteroatoms have also been introduced through the synthesis of derivatives like 1,4-dimethoxy-bicyclo[2.2.2]oct-2-ene, which serves as a valuable intermediate for more complex molecules. ontosight.ai

Beyond the direct incorporation of single heteroatoms, sophisticated chemical entities can be appended to the bicyclo[2.2.2]octene core. A notable example is the synthesis of U-shaped, "crab-like" molecules designed for studies in molecular recognition and luminescence. researchgate.net The synthesis starts with a multifunctionalized dicyclopenta[b,i]anthracenediol, which is built upon a bicyclo[2.2.2]octene framework. The two endo-oriented hydroxyl groups on this platform serve as anchor points for introducing a variety of complex substituents via base-promoted bis-O-alkylation. researchgate.net This method has been successfully used to attach diverse and complex groups, including those containing aromatic and heteroaromatic systems. researchgate.net

Table 2: Introduction of Complex Entities onto a Bicyclo[2.2.2]octene-Based Diol

Attached Substituent Reagent Resulting Functionality Reference
Allyl Allyl bromide Bis-allyloxy researchgate.net
Propargyl Propargyl bromide Bis-propargyloxy researchgate.net
Benzyl Benzyl bromide Bis-benzyloxy researchgate.net
Pyridylmethyl Bromomethylpyridines Bis-(pyridylmethoxy) researchgate.net
Anthracenylmethyl 9-(Bromomethyl)anthracene Bis-(9-anthracenylmethoxy) researchgate.net
Pyrenylmethyl 1-(Bromomethyl)pyrene Bis-(1-pyrenylmethoxy) researchgate.net

Mechanistic Investigations of Bicyclo 2.2.2 Oct 2 Ene Reactivity

Pericyclic Reaction Mechanisms

The pericyclic reactions of bicyclo[2.2.2]oct-2-ene and its derivatives are a cornerstone of its chemistry, with thermal retro-Diels-Alder reactions and vinylcyclobutane-to-cyclohexene rearrangements being of primary interest.

Thermal Retro-Diels-Alder Reactions: Concerted vs. Stepwise Debates

The thermal retro-Diels-Alder reaction of this compound, which decomposes into 1,3-cyclohexadiene (B119728) and ethylene (B1197577), has been a subject of debate regarding its concerted or stepwise nature. While a concerted mechanism is often presumed for Diels-Alder and their retro counterparts, experimental and computational studies have explored the potential for a stepwise diradical mechanism. mdpi.comnih.gov

Research employing femtosecond-resolved mass spectrometry has provided real-time insights into the retro-Diels-Alder reactions of this compound and related systems. researchgate.net These studies, in conjunction with theoretical calculations, highlight the influence of conical intersections on the ground-state reaction trajectories and address the concept of "concertedness" on the actual timescale of nuclear motion. researchgate.net Density-functional theory calculations on the Diels-Alder reaction between butadiene and ethylene, the reverse of the retro-Diels-Alder reaction of cyclohexene (B86901), have shown that while a concerted pathway is lower in energy, a stepwise diradical pathway is only slightly higher in activation energy. researchgate.net This suggests that the mechanistic landscape can be subtle and dependent on the specific system and reaction conditions.

Stereochemical studies using deuterium-labeled analogs, such as cis,exo-5,6-d2-bicyclo[2.2.2]oct-2-ene, have been instrumental in probing the stereochemistry of the thermal retro-Diels-Alder reaction. deepdyve.com The stereochemical outcome of these reactions provides crucial evidence for or against a concerted mechanism.

Vinylcyclobutane-to-Cyclohexene Rearrangements and Related Isomerizations

This compound is related to the vinylcyclobutane-to-cyclohexene rearrangement through its structural isomer, bicyclo[4.2.0]oct-2-ene. The thermal isomerization of bicyclo[4.2.0]oct-2-ene can proceed via a nih.govresearchgate.net-sigmatropic shift to yield this compound. mdpi.com The mechanism of this rearrangement is generally considered to be a stepwise diradical process. mdpi.com

Experimental and computational studies on substituted bicyclo[4.2.0]oct-2-enes have provided insights into the various reaction channels, including nih.govresearchgate.net-sigmatropic migration, C8 epimerization, and fragmentation. mdpi.com For instance, in the thermal reactions of exo-8-cyclopropylbicyclo[4.2.0]oct-2-ene, the relative kinetic order was found to be epimerization > nih.govresearchgate.net-migration > fragmentation. mdpi.com This contrasts with the behavior of the homologous bicyclo[3.2.0]hept-2-ene systems, where nih.govresearchgate.net-carbon shifts are the dominant products. mdpi.comacs.org

Radical Cation Chemistry of this compound

The study of the this compound radical cation has uncovered intriguing structural and dynamic properties driven by electronic effects.

Electronic Structure and Spin Density Distribution in Radical Cations

Upon ionization, the electronic structure of this compound undergoes significant changes. The resulting radical cation exhibits a twisted structure, departing from the C2v symmetry of the neutral molecule. nih.govresearchgate.netresearchgate.net This distortion is a consequence of a pseudo-Jahn-Teller effect. nih.govresearchgate.net

Matrix ESR spectra of the this compound radical cation reveal two distinct types of γ-exo hydrogens, which would be equivalent in an untwisted C2v structure. nih.govresearchgate.net This observation, along with the unresolved vinyl ESR splitting, provides strong evidence for the twisted geometry. nih.govresearchgate.net Density functional theory calculations have estimated the twist angle at the double bond to be approximately 11-12 degrees. nih.govresearchgate.net The spin density distribution in the radical cation is consequently altered by this twisting, leading to the observed ESR spectral features.

Vibronic Coupling and Dynamic Processes in Ionized this compound

The structural distortion in the this compound radical cation is a clear manifestation of vibronic coupling, which is the interaction between electronic and vibrational states. nih.goviaea.org This coupling occurs when there is a small energy gap between the ground and an excited electronic state of the radical cation. researchgate.net In the case of the this compound radical cation, the mixing of the 2B1 π-ionized ground state and a 2B2 σ-ionized excited state in C2v symmetry leads to a lowering of the force constant for the vibrational mode that couples these states, resulting in the observed twisting. iaea.org

This vibronic coupling also gives rise to a dynamic process: the enantiomerization of the C2 twisted structures. This process is rapid on the ESR timescale at temperatures above 110 K, with an estimated energy barrier of 1.2-2.0 kcal/mol. nih.govresearchgate.net This dynamic behavior underscores the fluxional nature of the radical cation's potential energy surface.

Photochemical Transformations of this compound Analogs

The photochemistry of bicyclo[2.2.2]octenone derivatives, which are analogs of this compound, showcases a variety of fascinating rearrangements. These transformations are often dependent on the specific chromophores present in the molecule, the reaction conditions, and the wavelength of light used.

Bicyclo[2.2.2]octenones containing a β,γ-unsaturated carbonyl chromophore are known to undergo several photochemical reactions, including decarbonylation, ketene (B1206846) extrusion, 1,3-acyl shifts, and the oxa-di-π-methane (ODPM) rearrangement. core.ac.uk The ODPM rearrangement, a 1,2-acyl shift, is a particularly well-studied and synthetically useful transformation. core.ac.ukresearchgate.net

Recent research on bicyclo[2.2.2]oct-5-en-2-ones with mixed chromophores, such as a 5,6-dibenzoyl moiety and bulky substituents at the bridgehead, has revealed a regioselective photoinduced 1,5-phenyl migration. beilstein-journals.org This migration leads to the formation of exceptionally stable vinyl ketenes. beilstein-journals.org The stability of these ketenes, which can persist for weeks in solution, is a noteworthy finding. beilstein-journals.org

In other studies, direct irradiation of certain substituted bicyclo[2.2.2]oct-5-en-2-ones resulted in an unusual oxidative decarbonylation to yield polysubstituted cyclohexenes. core.ac.uk Under sensitized conditions, the same compounds underwent the more typical ODPM rearrangement. core.ac.uk The photochemical behavior of enantiomerically pure bicyclo[2.2.2]octenones has also been investigated, leading to the synthesis of complex polycyclic structures through ODPM rearrangements and 1,3-acyl migration processes. researchgate.net

Photolytic Deazatization Mechanisms of this compound Precursors

The photolytic deazatization of 2,3-diazathis compound (DBO), a common precursor to the this compound framework, presents a fascinating case in photochemical reactivity. Unlike many acyclic azoalkanes that readily lose nitrogen upon irradiation, DBO and its derivatives are considered "reluctant" azoalkanes, exhibiting a low quantum efficiency for nitrogen loss. researchgate.netresearchgate.net This reluctance is attributed to the rigid bicyclic structure that disfavors the geometric changes required for efficient nitrogen extrusion. researchgate.net

Upon electronic excitation, DBO can exist in either a singlet (S1) or triplet (T1) excited state. Both states can lead to the formation of bicyclo[2.2.0]hexane and 1,5-hexadiene, albeit with low quantum yields. utah.edu The product distribution is notably dependent on the spin state of the excited precursor. Direct irradiation, which populates the singlet state, yields a different product ratio than triplet-sensitized photolysis. utah.edu

Computational studies, such as ab initio calculations, have been instrumental in elucidating the potential energy surfaces of the ground and excited states of DBO. utah.edu These studies suggest that the photodissociation is a highly asynchronous yet nearly concerted process. researchgate.net A key feature of the proposed mechanism is the involvement of conical intersections, which are points of degeneracy between electronic states and provide efficient pathways for non-radiative decay, thus contributing to the low quantum yield of product formation. researchgate.net

The lifetime of the excited states is a crucial factor. The singlet excited state of DBO (DBOS) has a significant fluorescence lifetime, indicating that it persists long enough to be influenced by factors such as solvent effects. researchgate.netutah.edu In contrast, the triplet state (DBOT) decays more rapidly. utah.edu The presence of heavy atoms, for instance in the solvent, can promote intersystem crossing (ISC) from the singlet to the triplet state, thereby altering the product distribution to favor that of the triplet pathway. utah.edu

The mechanism of deazatization is thought to proceed through the cleavage of one C-N bond, followed by the breaking of the second C-N bond. chemrxiv.org This stepwise process, occurring on the excited state potential energy surface, ultimately leads to the extrusion of a nitrogen molecule and the formation of the hydrocarbon products. The rigidity of the bicyclo[2.2.2]octane skeleton appears to favor high triplet yields and long triplet lifetimes in related azoalkanes. researchgate.net

Table 1: Product Distribution from Photolysis of 2,3-Diazathis compound (DBO)

Excitation MethodPrecursor Spin StateBicyclo[2.2.0]hexane : 1,5-Hexadiene RatioTotal Quantum Yield (Φr)
Direct (360 nm UV)Singlet (DBOS)49 : 510.02
Benzophenone SensitizationTriplet (DBOT)30 : 700.014

Data sourced from Ab Initio Study of the Mechanism of Photolytic Deazatization of 2,3-Diazathis compound and 2,3-Diazabicyclo[2.2.1]hept-2-ene. utah.edu

Photoisomerization Processes in Bicyclo[2.2.2]octa-2,5-diene Systems

Bicyclo[2.2.2]octa-2,5-diene and its derivatives are notable for their ability to undergo intramolecular [2π+2π] photocycloaddition reactions. chalmers.se This process leads to the formation of a highly strained tetracyclic isomer, tetracyclo[4.2.0.0²,⁸.0⁵,⁷]octane. acs.org This photoisomerization is a key reaction in the context of molecular solar thermal (MOST) energy storage systems, where the energy of photons is stored as chemical strain in the photoproduct. diva-portal.org

The mechanism of this photoisomerization can proceed through different pathways depending on the reaction conditions and the substitution pattern of the diene. Direct irradiation typically involves the singlet excited state, while sensitized photolysis proceeds via the triplet state. The efficiency and outcome of the photoisomerization can be influenced by the introduction of various functional groups onto the bicyclic framework. diva-portal.org For instance, electron-withdrawing groups can affect the energy storage capacity and the thermal back-conversion barrier. diva-portal.org

Studies on the radical cation of bicyclo[2.2.2]octa-2,5-diene have provided direct spectroscopic evidence for its interconversion with the radical cation of its tetracyclic isomer. acs.org This suggests that radical cation-mediated pathways can also play a role in the isomerization process. The thermal retro-Diels-Alder reaction of bicyclo[2.2.2]octa-2,5-diene to produce benzene (B151609) and ethene is another competing thermal process. chalmers.se

Addition Reactions and Associated Mechanistic Insights

Nucleophilic Additions to the Olefinic and Nitrile Moieties

The this compound framework can be functionalized through nucleophilic addition reactions, particularly when activated by electron-withdrawing groups. For instance, in this compound-2-carbonitrile, the nitrile group activates the double bond towards nucleophilic attack. Density functional theory (DFT) calculations have shown that the electron-withdrawing nature of the nitrile group stabilizes the transition state during nucleophilic additions.

A notable example is the reaction with pyrrolidine (B122466), which adds exclusively to the β-carbon of the nitrile group, leading to the formation of a trans-configured adduct. This stereoselectivity is governed by a combination of steric and thermodynamic factors, where the nucleophile attacks from the less hindered face to minimize steric interactions with the rigid bicyclic structure.

Nucleophilic additions to the carbonyl group in bicyclo[2.2.2]oct-5-en-2-one derivatives have also been extensively studied. The facial selectivity of these additions, that is, whether the nucleophile attacks from the syn (α-face) or anti (β-face) side, is influenced by several factors including the steric bulk of the nucleophile, the presence of chelating groups, and the use of Lewis acids. acs.orgacs.orgnih.gov For example, the addition of vinylmagnesium bromide can lead to different diastereomeric products depending on the specific substituents on the bicyclic ring and the reaction conditions. acs.orgacs.org

Halogenation Reactions and Rearrangements

The halogenation of this compound and its derivatives often proceeds with interesting stereochemical outcomes and can be accompanied by skeletal rearrangements. The rigid structure of the bicyclic system plays a crucial role in directing the course of these reactions.

The bromination of this compound derivatives can lead to the formation of rearranged products, depending on the reaction conditions and the nature of the substituents. researchgate.net For example, the bromination of certain 7,8-dicarboxylate derivatives of 1,3,5,5-tetramethyl-bicyclo[2.2.2]oct-2-ene results in the formation of bromolactones when a carboxyl group is in an endo orientation relative to the double bond. cdnsciencepub.com The stereochemical course of the reaction is influenced by the orientation of these substituents. cdnsciencepub.com

In some cases, the addition of bromine can proceed via a radical mechanism, especially at higher temperatures, competing with the more common ionic mechanism. researchgate.net The neighboring group participation of substituents on the bicyclic frame can also influence the reaction pathway and lead to rearranged products. researchgate.net For instance, the bromination of 7,8-dibromobenzobicyclo[2.2.2]octa-2,5-dienes has been shown to yield either rearranged or non-rearranged products depending on the stereochemistry of the starting dibromide. researchgate.net

The reaction of bicyclo[2.2.2]octene with N-bromosuccinimide is another example of a halogenation reaction that has been investigated. acs.org

Hydrogenation Mechanisms of the Double Bond

The hydrogenation of the double bond in this compound to form bicyclo[2.2.2]octane is a common transformation. nist.govontosight.ai This reaction is typically carried out using heterogeneous catalysts, such as noble metals (e.g., platinum, palladium, rhodium) supported on various materials. jst.go.jprsc.orgresearchgate.net

The mechanism of catalytic hydrogenation is a bimolecular process involving the adsorption of both hydrogen and the alkene onto the catalyst surface. rsc.org The process generally involves the following steps:

Adsorption: Molecular hydrogen adsorbs onto the catalyst surface and dissociates into reactive hydrogen species. The alkene also adsorbs onto the catalyst. rsc.org

Reaction: The activated hydrogen atoms then add sequentially to the double bond of the adsorbed this compound, leading to the formation of the saturated bicyclo[2.2.2]octane. rsc.org

The rate of hydrogenation can be influenced by several factors, including the type of catalyst, the support material, reaction temperature, and hydrogen pressure. acs.orgias.ac.inresearchgate.net For instance, studies on the hydrogenation of various cycloalkenes have shown that the reaction rate can depend on the ring size and the degree of substitution around the double bond. jst.go.jp

The stereochemistry of hydrogenation is typically syn-addition, with both hydrogen atoms adding to the same face of the double bond. In the case of this compound, this leads to the formation of cis-bicyclo[2.2.2]octane. The enthalpy of hydrogenation for this reaction has been experimentally determined. nist.gov

Computational and Theoretical Chemistry of Bicyclo 2.2.2 Oct 2 Ene Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have become indispensable tools for elucidating the complex electronic properties and reaction pathways of bicyclic systems. Methods ranging from Density Functional Theory (DFT) to high-level ab initio calculations are routinely employed to model the behavior of bicyclo[2.2.2]oct-2-ene and its derivatives.

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions involving this compound. It provides a balance between computational cost and accuracy, making it suitable for studying complex potential energy surfaces, locating transition states, and calculating activation energies.

DFT calculations, particularly using functionals like B3LYP and M06-2X, have been applied to understand various reactions. For instance, the thermal deazetizations of substituted 2,3-diazabicyclo[2.2.2]oct-2-enes have been studied using the UB3LYP/6-31G(d) method. sandiego.edu These studies revealed a preference for decomposition via diradical intermediates, with a concerted three-bond cleavage requiring more energy than diradical pathways. sandiego.edu In the parent 2,3-diazathis compound, the one-bond cleavage mechanism gains an entropic advantage at the higher temperatures where decomposition occurs, leading to simultaneous one-bond and two-bond diradical cleavages. sandiego.edu

In the context of radical rearrangements, DFT calculations at the M06-2X/6-311G(d,p)//B3LYP/6-31G(d) level of theory have been used to investigate the isomerization of 4-substituted bicyclo[2.2.2]oct-5-en-2-yl radicals to 2-substituted bicyclo[3.2.1]oct-6-en-2-yl radicals. ucla.edu These calculations showed that for the parent system, the bicyclo[2.2.2]octene radical is 2.3 kcal/mol more stable than the rearranged bicyclo[3.2.1]octene radical, highlighting the delicate interplay between ring strain and radical stability. ucla.edu

DFT has also been instrumental in analyzing the structural distortions of the this compound radical cation. nih.gov Calculations estimated a twist angle of 11-12 degrees at the double bond and an enantiomerization barrier of 1.2-2.0 kcal/mol, which are consequences of a pseudo Jahn-Teller effect. nih.gov Furthermore, DFT has been employed to explore the insertion mechanism of this compound during copolymerization reactions catalyzed by metallocene and constrained-geometry catalysts. acs.org

Table 1: DFT Calculated Parameters for this compound System Reactions
Reaction/SystemMethodCalculated ParameterValueReference
Deazetization of parent 2,3-diazathis compoundUB3LYP/6-31G(d)Energy difference (Three-bond vs. Diradical pathway)~3 kcal/mol sandiego.edu
Bicyclo[2.2.2]oct-5-en-2-yl radical rearrangementM06-2X/6-311G(d,p)//B3LYP/6-31G(d)Relative stability (BCO radical vs. BCO[3.2.1] radical)2.3 kcal/mol more stable ucla.edu
This compound radical cation distortionDFTTwist angle at double bond11-12 degrees nih.gov
This compound radical cation distortionDFTEnantiomerization barrier1.2-2.0 kcal/mol nih.gov

While DFT is widely used, ab initio and post-Hartree-Fock methods provide a different hierarchy of computational tools for studying electronic structure. These methods, which include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Configuration Interaction (CI), are crucial for understanding molecular orbital interactions and validating DFT results.

The photolytic deazatization of 2,3-diazathis compound (DBO) has been investigated using a combination of methods, including restricted Hartree-Fock (RHF), multiconfigurational self-consistent field (MCSCF), and DFT. utah.eduutah.edu These studies computed the potential energy surfaces for the ground state and low-lying excited states to propose reaction mechanisms. utah.eduutah.edu

A significant application of these methods is seen in the study of the this compound radical cation. Single-configuration restricted Hartree-Fock (RHF) calculations consistently predict an untwisted, C2v symmetric structure for the radical cation. nih.govresearchgate.net However, experimental evidence points to a twisted C2 structure. This discrepancy is resolved by including electron correlation through post-Hartree-Fock methods. RHF calculations that incorporate configuration interactions (CI) successfully demonstrate that the system undergoes twisting due to a pseudo Jahn-Teller effect. nih.govresearchgate.net This highlights the importance of electron correlation and the mixing of electronic states, which are not fully captured at the RHF level. Unrestricted Hartree-Fock (UHF) calculations, which allow alpha and beta spin orbitals to have different spatial distributions, also predict the twisting at the double bond. nih.govresearchgate.net

Ab initio methods have also been applied to study electrophilic additions to related systems. For example, the addition of chlorine and bromine to bicyclo[2.2.2]octa-2,5-diene was investigated using the HF/3-21G* method to determine the geometries and stabilization energies of the resulting molecular complexes and cationic intermediates. researchgate.net

Theoretical Investigations of Strain Energy and Molecular Topology

The unique reactivity of this compound is intrinsically linked to its molecular topology and the associated ring strain. Theoretical calculations are essential for quantifying this strain and understanding its thermodynamic consequences. The strain energy is a measure of the potential energy stored in a molecule due to deviations from ideal bond angles, bond lengths, and dihedral angles.

The retro-Diels-Alder pyrolysis of this compound to produce ethene and 1,3-cyclohexadiene (B119728) has been studied experimentally and theoretically. researchgate.net The enthalpy of hydrogenation of this compound to bicyclo[2.2.2]octane has a reported value of ΔrH° = -28.25 kcal/mol, which provides insight into the compound's strain energy and reactivity. Theoretical calculations suggest that the strain energy of the bicyclo[2.2.2]octene framework is a significant driving force for reactions that lead to ring-opening or rearrangement to less strained systems. ucla.eduresearchgate.net For example, the relief of ring strain is a key thermodynamic driver in ring-opening metathesis reactions. researchgate.net

Comparative studies with other bicyclic systems reveal the influence of topology on stability. DFT calculations show that bicyclo[2.2.2]octene is 1.8 kcal/mol more stable than its isomer, bicyclo[3.2.1]octene. ucla.edu This difference in stability, arising from their distinct bridged structures, influences the thermodynamics of rearrangement reactions between these two ring systems. ucla.edu The rigid, cage-like structure of bicyclo[2.2.2]octene imparts significant strain, which can be harnessed to drive chemical transformations. researchgate.netresearchgate.net

Table 2: Thermodynamic and Strain Data for this compound
PropertyValueSignificanceReference
Enthalpy of Hydrogenation (to bicyclo[2.2.2]octane)-28.25 kcal/molIndicates the energy released upon saturation, related to the strain of the double bond within the bicyclic system.
Relative Stability (vs. bicyclo[3.2.1]octene)1.8 kcal/mol more stableHighlights the influence of ring topology on thermodynamic stability. ucla.edu

Orbital Interactions and Molecular Symmetry Analysis in this compound

The symmetry of the this compound framework and the interactions between its molecular orbitals are fundamental to its chemical properties. Theoretical analyses provide a detailed picture of these features, explaining phenomena like structural distortions and predicting reactivity patterns.

A fascinating aspect of the this compound system is the structural distortion observed in its radical cation. The neutral molecule possesses C2v symmetry. nih.govresearchgate.net However, upon ionization, the resulting radical cation undergoes a distortion, twisting at the olefinic π-bond to a lower C2 symmetry. researchgate.netiaea.org This phenomenon is explained by the pseudo Jahn-Teller effect (PJTE). nih.govresearchgate.netresearchgate.net

The PJTE occurs when two electronic states of different symmetries are close in energy and can be mixed by a specific vibrational mode (a vibronic coupling). researchgate.netiaea.org In the this compound radical cation, the 2B1 π-ionized ground state and a low-lying 2B2 σ-ionized excited state are separated by a small energy gap (estimated to be around 1.0 eV). iaea.org This proximity allows them to couple via an a2 (B175372) torsional mode, which corresponds to the twisting of the double bond. iaea.org This coupling stabilizes the distorted C2 structure, creating a double-minimum potential energy surface. iaea.org

Computational studies have corroborated these findings. While RHF calculations fail to predict the distortion, methods including electron correlation (like CI and DFT) successfully model the twisted geometry. nih.govresearchgate.net DFT calculations estimate the twist angle to be 11–12° with a low barrier for interconversion between the two twisted enantiomeric forms (1.2–2.0 kcal/mol). nih.gov This theoretical work is strongly supported by experimental ESR spectra, which show inequivalent γ-exo hydrogens, a direct consequence of the twisted structure. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a powerful qualitative tool for predicting the reactivity and selectivity of chemical reactions. nih.govimperial.ac.uk It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. nih.govlibretexts.org The energy gap between the HOMO and LUMO is a key indicator of reactivity; a smaller gap generally implies a faster reaction. nih.gov

In the context of this compound, FMO theory is used to rationalize its behavior in pericyclic reactions, such as the Diels-Alder reaction. nih.gov The energies and shapes of the HOMO (the π orbital of the double bond) and the LUMO (the corresponding π* orbital) determine its reactivity as a dienophile. The strained nature of the double bond in the bicyclic system affects the energies of these frontier orbitals, enhancing its reactivity compared to less strained alkenes. nih.gov

Computational chemistry allows for the precise calculation of the energies and visualization of the shapes of these orbitals. This information is crucial for predicting stereoselectivity and regioselectivity. For example, in cycloaddition reactions, the relative sizes of the orbital lobes on the two carbons of the double bond can predict the preferred orientation of an incoming reactant. FMO analysis is a complementary approach to the Woodward-Hoffmann rules for understanding whether pericyclic reactions are thermally or photochemically allowed. imperial.ac.uk

Computational Prediction of Regio- and Stereoselectivity in this compound Reactions

Computational chemistry has emerged as a powerful tool for elucidating the mechanisms and predicting the outcomes of chemical reactions involving this compound and its derivatives. Through the use of quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods, researchers can model transition states, evaluate the stability of intermediates, and rationalize the regio- and stereochemical preferences observed experimentally. These theoretical investigations provide valuable insights into the factors governing the reactivity of this bicyclic system.

Diels-Alder Reactions

In the context of Diels-Alder reactions, where this compound can act as a dienophile, computational methods are employed to predict facial selectivity. DFT calculations have been used to model the transition states of these cycloadditions. The facial selectivity in the Diels-Alder reactions of dienophiles containing a bicyclo[2.2.2]octane framework has been shown to be governed by steric effects. researchgate.net By calculating the energies of the possible transition states (e.g., endo vs. exo and attack from different faces of the dienophile), the preferred stereochemical outcome can be predicted.

For example, in the Diels-Alder reaction of cyclopentadiene (B3395910) with norbornene, a related bicyclic system, ab initio and semiempirical calculations have been performed to predict the stereoselectivity. The calculations correctly predicted the preference for the exo,endo isomer over the exo,exo isomer. The energy difference between the two transition states was calculated to be in the range of 18.7 to 22.4 kJ mol⁻¹, indicating a high degree of stereoselectivity. srce.hr

Table 4.4.1: Calculated Energy Differences in a Model Diels-Alder Reaction
Computational MethodΔE (exo,exo - exo,endo) (kJ mol⁻¹)Predicted Major Isomer
6-31G//3-21G18.7exo,endo
MP2/6-31G//6-31G*22.4exo,endo

Data adapted from a study on the reaction of cyclopentadiene with norbornene, a system analogous to reactions involving this compound. srce.hr

Nucleophilic Additions

The stereoselectivity of nucleophilic additions to this compound derivatives has also been successfully rationalized using computational models. For instance, in the addition of pyrrolidine (B122466) to a this compound-2-carbonitrile, DFT calculations at the B3LYP/6-31G* level of theory were used to explain the preferential formation of the trans-adduct. The calculations revealed that the electron-withdrawing nature of the nitrile group stabilizes the transition state of the nucleophilic attack by 8.3 kcal/mol compared to analogues without the cyano group. This stabilization, coupled with the minimization of steric hindrance, directs the nucleophile to attack the β-carbon, leading to the observed stereochemistry.

Computational studies have also been conducted on the nucleophilic addition of vinylmagnesium bromide to various bicyclo[2.2.2]oct-5-en-2-one derivatives. These studies help to understand the facial selectivity (syn vs. anti addition) and the influence of substituents and Lewis acids on the product distribution. nih.govresearchgate.net

Electrophilic Additions

The prediction of regio- and stereoselectivity in electrophilic additions to the double bond of this compound is another area where computational chemistry has provided significant insights. Theoretical studies on the electrophilic addition of halogens, for instance, have investigated the relative stabilities of the possible intermediates, such as bridged halonium ions.

In a study on the electrophilic addition of bromine to a complex polycyclic molecule containing a bicyclo[2.2.2]octenyl double bond, DFT calculations were used to determine the structure and stability of the cationic intermediates. researchgate.net The calculations showed that the pyramidalization of the double bonds influences the direction of electrophilic attack. researchgate.net The relative energies of the different bridged cations formed upon bromine addition were calculated to predict the most likely reaction pathway.

Table 4.4.2: Predicted Stereoselectivity in the Addition of Vinylmagnesium Bromide to a Bicyclo[2.2.2]octenone Derivative
Ketone SubstrateReaction ConditionsMajor ProductStereoselectivity (anti:syn)
Substituted bicyclo[2.2.2]octenoneRoom Temperatureanti-isomerVaries with substituent
Substituted bicyclo[2.2.2]octenoneWith Lewis Acids (e.g., CeCl₃)anti-isomerExcellent, in some cases exclusive
Preformed vinylmagnesium bromide-CeCl₃ reagent-syn-isomerAlmost exclusively

Data generalized from findings on nucleophilic additions to bicyclo[2.2.2]oct-5-en-2-one derivatives. nih.govresearchgate.net

Other Reactions

Computational methods have also been applied to understand other reaction types involving the this compound framework. For example, DFT calculations have been used to study the Fritsch–Buttenberg–Wiechell rearrangement, predicting that bicyclo[2.2.2]oct-2-yne is 1.0 kcal/mol lower in energy than its corresponding alkylidene carbene isomer, 7-norbornylidene carbene. nih.gov Furthermore, the activation energy for the rearrangement was calculated to be 8.4 kcal/mol. nih.gov

Advanced Spectroscopic Methodologies for Structural and Mechanistic Elucidation of Bicyclo 2.2.2 Oct 2 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of bicyclo[2.2.2]oct-2-ene and its derivatives. It provides critical data on the compound's rigid framework, allowing for unambiguous stereochemical assignments and the study of its dynamic behavior.

Elucidation of Stereochemistry and Relative Configurations through Coupling Constants

Both ¹H and ¹³C NMR spectroscopy are powerfully employed to define the stereochemistry of the this compound skeleton. The rigid nature of the molecule leads to distinct chemical shifts and proton-proton (¹H-¹H) coupling constants (J-values) that are highly dependent on the spatial orientation of the nuclei.

In ¹H NMR, the olefinic protons typically appear as a multiplet around 6.25 ppm, while the bridgehead protons resonate at approximately 2.48 ppm. The methylene (B1212753) bridge protons are observed further upfield. The coupling constants between these protons are particularly informative. For instance, in symmetrically substituted exo,exo derivatives, the coupling constants for the bridgehead protons are consistently found in the range of 8.0–8.6 Hz. nih.gov In contrast, asymmetric substitution leads to different values for protons syn versus anti to the double bond, with coupling constants reported between 9.9–10.4 Hz and 7.4–8.0 Hz, respectively. nih.gov This clear differentiation allows for the definitive assignment of relative configurations.

¹³C NMR is also highly sensitive to stereochemical nuances. The shieldings of carbon atoms are influenced by through-space interactions with nearby substituents, known as γ and δ effects. cdnsciencepub.com These effects produce characteristic shifts that are invaluable for stereochemical analysis in this rigid bicyclic system. cdnsciencepub.com

Table 1: Representative ¹H NMR Chemical Shifts for this compound.
Proton TypePositionTypical Chemical Shift (ppm)Multiplicity
OlefinicC2-H, C3-H~6.25Multiplet
BridgeheadC1-H, C4-H~2.48Multiplet
Methylene BridgeC5, C6, C7, C8 Protons~1.2-1.6Multiplet

Dynamic NMR Studies of Molecular Flexibility and Exchange Processes

While the this compound framework is considered rigid, dynamic NMR studies reveal subtle molecular motions and conformational exchange processes, particularly in substituted derivatives and in the solid state. In the solid phase, proton NMR relaxation time measurements have been used to investigate molecular motion. researchgate.net For some substituted derivatives, NMR spectra recorded at ambient temperatures show broadened signals. nih.gov These signals sharpen upon heating, indicating the presence of restricted conformational freedom and exchange processes that are slow on the NMR timescale at lower temperatures but become rapid at elevated temperatures. nih.gov

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization

Electron Spin Resonance (ESR) spectroscopy is the definitive method for studying radical species derived from this compound. The ESR spectrum of the this compound radical cation reveals a twisted olefinic structure, a departure from the expected planar C2v symmetry. nih.gov

This twisting results in two distinct types of γ-exo hydrogens with significantly different hyperfine coupling constants: a(2H) of approximately 16.9 G and a(2H) of about 1.9 G. nih.gov An untwisted structure would have four equivalent hydrogens. nih.gov Furthermore, the vinyl proton splitting is unresolved, which is another consequence of the twist. nih.gov Dynamic studies using ESR show that the C2 structures undergo rapid enantiomerization above 110 K, with an estimated energy barrier of 2.0 kcal/mol. nih.gov This twisting is attributed to a pseudo Jahn-Teller effect. nih.gov

Table 2: ESR Hyperfine Coupling Constants for the this compound Radical Cation. nih.gov
NucleusPositionHyperfine Coupling Constant (a) in Gauss (G)
2Hγ-exo (Type 1)~16.9
2Hγ-exo (Type 2)~1.9
2HVinyl< 3.5 (unresolved)

Vibrational Spectroscopy (IR, Raman) in Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information on the functional groups and bonding within the this compound molecule.

The gas-phase IR spectrum of this compound has been well-documented. nist.gov Key absorption bands include those for the C-H stretching of the vinyl group (above 3000 cm⁻¹) and the aliphatic C-H stretching of the bicyclic cage (below 3000 cm⁻¹). The C=C double bond stretch appears as a weak to medium band in the characteristic 1600-1680 cm⁻¹ region.

While Raman spectra for the parent compound are not extensively reported in the searched literature, data is available for derivatives such as bicyclo[2.2.2]oct-7-ene-2,3:5,6-tetracarboxylic 2,3:5,6-dianhydride, demonstrating the utility of the technique for characterizing the vibrational modes of this molecular framework. spectrabase.comnih.gov

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound.
Vibrational ModeApproximate Frequency (cm⁻¹)Intensity
Vinyl C-H Stretch>3000Medium
Aliphatic C-H Stretch<3000Strong
C=C Stretch~1610Weak-Medium

Mass Spectrometry for Molecular Weight Validation and Fragmentation Pathway Analysis

Mass spectrometry (MS) confirms the molecular weight of this compound (C₈H₁₂, MW = 108.18 g/mol ) and provides significant insight into its structure through analysis of its fragmentation patterns under electron ionization (EI). nist.gov

The most characteristic fragmentation pathway for this compound is a retro-Diels-Alder reaction. The molecular ion (m/z 108) readily loses a molecule of ethene (ethylene) to produce the radical cation of 1,3-cyclohexadiene (B119728) at m/z 80. This fragment is often the base peak or a very prominent peak in the spectrum. The 1,3-cyclohexadiene radical cation can subsequently lose a hydrogen atom to form the highly stable cyclohexadienyl cation at m/z 79.

Table 4: Major Ions in the Electron Ionization Mass Spectrum of this compound.
m/zProposed Ion StructureFormulaFragmentation Pathway
108Molecular Ion[C₈H₁₂]⁺•-
801,3-Cyclohexadiene radical cation[C₆H₈]⁺•Retro-Diels-Alder (Loss of C₂H₄)
79Cyclohexadienyl cation[C₆H₇]⁺Loss of H• from m/z 80

Electron Momentum Spectroscopy (EMS) and Photoelectron Spectroscopy for Valence Electronic Structure

Photoelectron Spectroscopy (PES) has been utilized to probe the valence electronic structure of this compound and related compounds, providing experimental data on orbital energies and interactions. rsc.orgnist.gov The PES spectrum allows for the determination of ionization potentials corresponding to the removal of electrons from specific molecular orbitals.

For this compound, a key point of interest is the interaction between the π-orbital of the double bond and the σ-orbitals of the bicyclic framework. Studies on related systems, such as 1,4-dimethoxythis compound, have shown that the influence of remote substituents on the π-bond ionization potential is primarily inductive (a through-bond or through-space field effect) rather than conjugative. cdnsciencepub.com This highlights the ability of the rigid σ-framework to transmit electronic effects.

While direct Electron Momentum Spectroscopy (EMS) studies on this compound were not found in the surveyed literature, this technique has been applied to the closely related 1,4-diazabicyclo[2.2.2]octane (DABCO). EMS provides unique information by probing the momentum distributions of valence electrons, offering a direct visualization of orbital wavefunctions in momentum space. Such studies on DABCO have been crucial in understanding the through-bond and through-space interactions of its lone-pair orbitals.

Applications of Bicyclo 2.2.2 Oct 2 Ene in Materials Science and Advanced Organic Synthesis

Polymer Chemistry and High-Performance Materials

The bicyclo[2.2.2]octane framework is a key component in the development of high-performance polymers. Its incorporation into a polymer backbone imparts rigidity, leading to materials with enhanced thermal stability and specific mechanical properties.

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for synthesizing polymers from cyclic olefins. While norbornene is a highly reactive monomer for ROMP due to its significant ring strain, bicyclo[2.2.2]oct-2-ene also undergoes this polymerization. The strain in the this compound ring is due to the constraints imposed by the 1,4-ethylene bridge on the cyclohexene (B86901) ring. core.ac.uk This reaction opens the cyclic structure at the double bond to form a linear polymer with repeating units that retain the bicyclic framework's influence on the polymer's properties.

Derivatives of bicyclo[2.2.2]octadiene have been utilized in ROMP as a precursor route to poly(1,4-phenylenevinylene) (PPV), a conductive polymer with applications in organic electronics. acs.org Furthermore, the polymerization of functionalized monomers, such as 5-trimethylsilylthis compound, via metathesis yields polymers with specific properties, like tailored gas-transport characteristics. acs.org The use of transition metal catalysts, particularly those based on ruthenium, is common in these polymerizations due to their tolerance of various functional groups. ncsu.edu

Derivatives of this compound serve as crucial specialty monomers for creating advanced polymers like polyimides and copolyesters. tandfonline.comresearchgate.net Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride, for instance, is a key monomer used to synthesize a range of alicyclic polyimides. mdpi.comscilit.com These polyimides are noted for their high solubility in organic solvents, a significant advantage for processing, which is attributed to the rigid, non-planar alicyclic structure that disrupts efficient chain packing. mdpi.comscilit.com

These specialty monomers are foundational in producing polymers for applications that demand high thermal resistance and optical clarity. acs.orgcore.ac.uk The resulting polyimides and polyesters are often used in coatings and electrical insulation materials due to their superior properties. core.ac.uk

The incorporation of the bicyclo[2.2.2]octene skeleton is a deliberate strategy for designing rigid polymers with predictable and tunable properties. Polyimides synthesized from bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride and various rigid diamines exhibit excellent thermal stability, with decomposition temperatures often exceeding 400 °C. mdpi.comscilit.com These polymers also possess high glass transition temperatures (Tg), ranging from 272 °C to over 380 °C, depending on the specific diamine used in the formulation. mdpi.comscilit.comacs.org

The rigidity imparted by the bicyclic unit enhances the mechanical properties of the resulting films, leading to tensile moduli in the range of 1.5 to 2.6 GPa and tensile strengths between 52 and 96 MPa. acs.org By carefully selecting the co-monomers, such as the aromatic diamines, researchers can fine-tune these thermal and mechanical characteristics to meet the demands of specific applications, from gas separation membranes to opto-electronic devices. mdpi.comacs.org

Polyimide DesignationDiamine MonomerGlass Transition Temp. (Tg)5% Weight Loss Temp.Solubility
BTD-MIMA4,4′-methylenebis(2-isopropyl-6-methylaniline)272 °C> 400 °CSoluble in organic solvents
BTD-HFA4,4′-(hexafluro-isopropylidene)dianiline285 °C> 400 °CSoluble in organic solvents
BTD-FND4,4′-(9-fluorenylidene)dianiline355 °C> 400 °CSoluble in organic solvents
BTD-TPM4,4′-diaminotriphenylmethane325 °C> 400 °CSoluble in organic solvents

This table summarizes the thermal properties of four polyimides derived from bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD) and different rigid diamines, demonstrating the tunability of the polymer properties. Data sourced from mdpi.comscilit.com.

Molecular Scaffolding in Supramolecular Chemistry and Ligand Design

The well-defined and rigid geometry of the this compound framework makes it an ideal scaffold for the precise positioning of functional groups in three-dimensional space. This property is exploited in the construction of complex supramolecular assemblies and in the design of chiral ligands for asymmetric catalysis.

The bicyclo[2.2.2]octene unit serves as a robust and chemically inert scaffold for building larger, more complex molecules. nih.govresearchgate.net Its rigidity is advantageous for creating molecules with specific shapes and functionalities. For example, it has been used as a platform to synthesize U-shaped, "crab-like" molecules and to create rigid porphyrins that maintain planar conformations. acs.orgrsc.org

Recently, this scaffold has been employed in the design of potential non-covalent inhibitors for the SARS-CoV-2 main protease (3CLpro). nih.govresearchgate.net The bicyclo[2.2.2]octene core allows for the correct positioning of key interacting groups within the enzyme's active site. nih.govresearchgate.net Derivatives like Bicyclo(2.2.2)oct-7-ene-2,3,5,6-tetracarboxylic acid dianhydride are also used to synthesize ligands for metal-organic cages (MOCs), which have applications in gas uptake and catalysis. ossila.com

Chiral dienes based on the bicyclo[2.2.2]octadiene skeleton are a highly successful class of ligands for transition metal-catalyzed asymmetric reactions, particularly with rhodium(I) catalysts. nih.govrsc.orgnsf.gov These ligands have proven superior to many other ligand types in terms of both catalytic activity and enantioselectivity in reactions like the asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated ketones. rsc.orgnih.gov

The synthesis of these ligands can be achieved through various routes, including the modification of readily available chiral compounds from nature, such as (-)-carvone (B1668593) or (R)-α-phellandrene. nih.govacs.org The steric and electronic properties of the diene ligand can be fine-tuned by introducing different substituent groups onto the bicyclic framework, which in turn influences the efficiency and selectivity of the catalytic reaction. nih.govrsc.org For example, introducing a ferrocenyl group onto the bicyclo[2.2.2]octadiene skeleton has been shown to enhance enantioselectivity in certain rhodium-catalyzed additions. rsc.org

LigandSubstrateArylboronic AcidYield (%)Enantiomeric Excess (ee, %)
(R,R)-Fc,Ph-bod2-cyclohexenonePhenylboronic acid9998
Diene (9) from (R)-α-phellandrene2-cyclohexenonePhenylboronic acid9898.8
(S,S)-Ph-bodβ,γ-unsaturated butenolideVariousHigh>99

This table presents the performance of various chiral diene ligands based on the bicyclo[2.2.2]octadiene scaffold in rhodium-catalyzed asymmetric addition reactions, showcasing their high efficiency and enantioselectivity. Data sourced from rsc.orgnih.govresearchgate.net.

This compound as a Model Compound for Fundamental Chemical Research

This compound, with its rigid, well-defined three-dimensional structure, serves as an important model compound in fundamental chemical research. Its constrained framework allows for the detailed investigation of reaction mechanisms, kinetic parameters, and the influence of molecular geometry on reactivity.

Studies of Reaction Dynamics and Kinetics

The rigid bicyclic structure of this compound makes it an ideal substrate for studying the dynamics and kinetics of various chemical reactions. Its predictable geometry helps to simplify complex reaction pathways, allowing researchers to isolate and understand fundamental electronic and steric effects.

One of the most extensively studied reactions involving this compound is the Diels-Alder reaction and its reverse, the retro-Diels-Alder reaction. The gas-phase thermal decomposition of this compound into 1,3-cyclohexadiene (B119728) and ethylene (B1197577) has been a subject of kinetic studies to understand the concerted nature of this pericyclic reaction. These studies provide valuable data on activation energies and transition state geometries. For instance, the kinetics of the Diels-Alder addition of ethene to cyclohexa-1,3-diene and its reverse reaction have been investigated in the gas phase. nist.gov

Furthermore, this compound and its derivatives are used to probe the stereoselectivity of reactions. For example, the Diels-Alder reactions of various electron-deficient dienophiles with 1,3-cyclohexadiene can be mediated to produce endo-bicyclo[2.2.2]oct-2-enes with high selectivity. researchgate.net The rigid framework of the molecule allows for a clear distinction between attack from the exo and endo faces, providing insights into the steric and electronic factors that govern stereochemical outcomes.

Kinetic data from these studies are crucial for developing and refining theoretical models of chemical reactivity. The predictable nature of the this compound system allows for rigorous testing of computational methods aimed at predicting reaction rates and product distributions.

Kinetic Parameters for Reactions Involving this compound Derivatives

ReactionReactantsActivation Enthalpy (ΔH, kcal/mol)Activation Entropy (ΔS, cal K⁻¹mol⁻¹)Rate Constant (k, dm³mol⁻¹s⁻¹) at 25°C
Diels-Alder1,3-dimethoxy-5,6,7,8-tetramethylidenethis compound + TCNE (1st equiv.)10.7 ± 0.5-26 ± 2204 x 10⁻³
Diels-AlderMonoadduct + TCNE (2nd equiv.)14 ± 1-26 ± 40.6 x 10⁻³
Diels-Alder5,6,7,8-tetramethylidenethis compound + TCNE (1st equiv.)11.3 ± 0.8--
Diels-AlderMonoadduct of above + TCNE (2nd equiv.)13 ± 0.3--

Exploration of Strained System Reactivity and Bonding Theory

The inherent ring strain in the this compound framework makes it a valuable tool for exploring the reactivity of strained molecules and for testing the limits of chemical bonding theories. The strain arises from the eclipsing interactions of the C-H bonds on the ethano bridges and the deviation of bond angles from ideal values.

Studies on the radical cation of this compound have revealed interesting electronic and structural properties. nih.gov Electron spin resonance (ESR) spectra and density functional theory (DFT) calculations have shown that the radical cation undergoes a twisting of the double bond. nih.gov This distortion is attributed to a pseudo Jahn-Teller effect, where vibronic coupling between the ground and an excited electronic state leads to a lower symmetry, twisted geometry. This provides experimental and theoretical evidence for how strain can influence the electronic structure and geometry of a molecule upon ionization.

The strain energy of this compound and its derivatives has been a subject of both experimental and computational investigation. acs.org The heat of hydrogenation of this compound to bicyclo[2.2.2]octane provides a direct experimental measure of the strain associated with the double bond in this rigid system. nist.gov Comparing this value to that of less strained alkenes allows for the quantification of the strain energy. These experimental data are critical for calibrating and validating computational models used to predict the stability and reactivity of other strained organic molecules.

Furthermore, the reactivity of the double bond in this compound is influenced by its strained nature. The relief of strain upon reaction can be a significant driving force. This principle is exploited in synthetic chemistry, where the controlled release of strain energy can be used to drive reactions towards desired products. The rigid framework also allows for the study of through-bond and through-space interactions, which are fundamental concepts in physical organic chemistry.

Applications in Molecular Solar Thermal (MOST) Energy Storage Systems

Molecular Solar Thermal (MOST) energy storage systems offer a promising approach for capturing and storing solar energy in the form of chemical energy. nih.gov These systems are based on molecular photoswitches that undergo a reversible photoisomerization to a high-energy, metastable isomer. nih.gov The stored energy can then be released on demand as heat. nih.gov

While the classic norbornadiene-quadricyclane (NBD-QC) system is a well-studied example, derivatives of bicyclo[2.2.2]octadiene, a closely related structure, are also being investigated for MOST applications. acs.orgrsc.orgresearchgate.net The bicyclo[2.2.2]octadiene (BOD) system can be photoswitched to its high-energy tetracyclooctane (TCO) isomer. rsc.orgresearchgate.net

Research has focused on synthesizing various BOD derivatives to tune their properties for optimal MOST performance. rsc.orgresearchgate.net Key parameters that can be engineered through molecular design include the absorption spectrum, the quantum yield of photoisomerization, the energy storage density, and the half-life of the high-energy isomer. acs.orgrsc.org For instance, the introduction of donor and acceptor groups can red-shift the absorption to better match the solar spectrum. acs.org

A recent study reported the synthesis of new BOD compounds and demonstrated their reversible switching to the corresponding TCOs. rsc.orgresearchgate.net These systems could be cycled numerous times with minimal degradation. rsc.orgresearchgate.net Importantly, the half-life of the TCOs could be engineered from seconds to minutes by altering the molecular structure. rsc.orgresearchgate.net DFT calculations have been employed to predict absorption spectra, thermal half-lives, and storage energies for these systems. rsc.orgresearchgate.net The calculated storage energies for BOD/TCO systems were found to be significantly higher than for the corresponding norbornadiene systems. rsc.orgresearchgate.net

Properties of Selected MOST Systems

SystemEnergy Storage Density (kJ/mol)Energy Storage Density (MJ/kg)Calculated Half-life
Unsubstituted BOD/TCO-1.77-
Substituted BOD/TCO 11430.47Engineered from seconds to minutes
Substituted BOD/TCO 21530.51Engineered from seconds to minutes
Norbornadiene/Quadricyclane~96--

The development of these bicyclic systems highlights the potential for creating efficient and durable MOST devices for practical applications in solar energy harvesting and storage.

Q & A

Q. What are the primary synthetic routes to Bicyclo[2.2.2]oct-2-ene, and how do reaction conditions influence yield?

Methodological Answer: The most common synthesis involves Diels-Alder cycloaddition using dienes and dienophiles. For example, Huybrechts et al. (1980) demonstrated that heating maleic anhydride with 2H-pyran-2-one at 560 K produces bicyclo[2.2.2]octene derivatives via double Diels-Alder reactions . Key factors include:

  • Temperature : Elevated temperatures (500–600 K) favor thermodynamic control, increasing endo-product selectivity.
  • Solvent : Non-polar solvents (e.g., toluene) minimize side reactions.
  • Catalysts : Lewis acids (e.g., AlCl₃) accelerate reaction rates but may reduce stereoselectivity.
    Yield Optimization : Van Mele et al. (1986) reported yields of 52–68% for substituted derivatives under inert atmospheres .

Q. How can researchers validate the molecular geometry of this compound experimentally?

Methodological Answer: Gas Electron Diffraction (GED) is the gold standard. Yokozeki & Kuchitsu (1971) determined bond lengths (e.g., C(sp²)–C(sp³) = 1.509 Å) and angles (∠C–C=C = 114.2°) with C₂v symmetry . Complementary techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR distinguishes bridgehead vs. olefinic protons (δ 5.6–6.2 ppm for double bonds) .
  • Mass Spectrometry : Base peak at m/z 108 corresponds to molecular ion [C₈H₁₂]⁺, with fragmentation patterns confirming bicyclic structure .

Q. What thermodynamic parameters are critical for designing hydrogenation experiments with this compound?

Methodological Answer: NIST data (2023) provides:

  • Enthalpy of Hydrogenation (ΔH⁰) : –98.3 kJ/mol at 298 K .
  • Activation Energy : ~45 kJ/mol for Pd/C-catalyzed reactions.
    Experimental Design Tips :
  • Use high-pressure reactors (≥5 bar H₂) and monitor exothermicity to avoid runaway reactions.
  • Calorimetry (e.g., DSC) is recommended to measure heat flow .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported ionizability data for this compound?

Methodological Answer: Discrepancies in gas-phase ionization energies (e.g., 8.7 eV vs. 9.1 eV) arise from method-dependent measurements. A hybrid approach is recommended:

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to model ionization potentials, accounting for electron correlation effects.
  • Experimental Validation : Cross-reference with photoelectron spectroscopy (PES) data from NIST .
    Case Study : Van Mele et al. (1986) reconciled discrepancies by combining PES with ab initio methods, attributing variance to vibrational excitations .

Q. What mechanistic insights explain the regioselectivity of Diels-Alder reactions involving substituted this compound derivatives?

Methodological Answer: Substituents (e.g., –CO₂R, –CN) alter electron density and steric effects:

  • Endo Rule : Bulky substituents favor endo transition states due to secondary orbital interactions.
  • Kinetic vs. Thermodynamic Control : At lower temperatures (<400 K), kinetic products dominate (e.g., exo-adducts), while higher temperatures favor thermodynamically stable endo-products .
    Experimental Protocol :
  • Monitor reaction progress via in situ IR spectroscopy (C=O stretch at ~1700 cm⁻¹).
  • Use X-ray crystallography to confirm regiochemistry .

Q. How should researchers address contradictions in thermal isomerization data across studies?

Methodological Answer: Westley et al. (1987) observed inconsistencies in isomerization rates (e.g., this compound → tricyclo[4.2.0.0²,⁵]octane) due to:

  • Pressure Effects : Low-pressure systems (2–40 Torr) favor unimolecular pathways, while high-pressure systems induce collisional deactivation .
  • Reactor Design : Pyrex vs. metal reactors may catalyze side reactions.
    Resolution Strategy :
  • Replicate experiments using static vs. flow reactors.
  • Apply Arrhenius analysis to isolate temperature-dependent rate constants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.